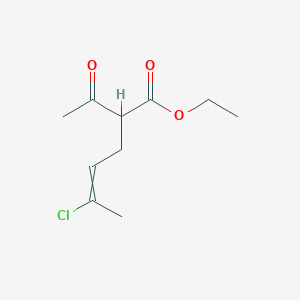

Ethyl 2-acetyl-5-chlorohex-4-enoate

Beschreibung

Ethyl 2-acetyl-5-chlorohex-4-enoate is a chlorinated enoate ester derivative characterized by a hex-4-ene backbone substituted with an acetyl group at position 2 and a chlorine atom at position 3. Its structure combines electrophilic (chloro and acetyl groups) and nucleophilic (ester) functionalities, which may contribute to reactivity in cross-coupling or cyclization reactions.

Eigenschaften

CAS-Nummer |

26209-40-5 |

|---|---|

Molekularformel |

C10H15ClO3 |

Molekulargewicht |

218.68 g/mol |

IUPAC-Name |

ethyl 2-acetyl-5-chlorohex-4-enoate |

InChI |

InChI=1S/C10H15ClO3/c1-4-14-10(13)9(8(3)12)6-5-7(2)11/h5,9H,4,6H2,1-3H3 |

InChI-Schlüssel |

CIWYMZMDTIPDQL-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C(CC=C(C)Cl)C(=O)C |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize Ethyl 2-acetyl-5-chlorohex-4-enoate, we compare it with structurally analogous compounds, focusing on substituent effects, reactivity, and biological activity.

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Influence: The chloro and acetyl groups in Ethyl 2-acetyl-5-chlorohex-4-enoate may confer electrophilicity, contrasting with the hydroxyl-rich structures of turmeric and ginger compounds, which exhibit hydrogen-bonding capacity and antioxidant activity .

Reactivity: Chlorinated enoates are often used in Diels-Alder reactions or as alkylating agents. In contrast, curcuminoids and gingerols rely on redox-active phenolic groups for radical scavenging .

Biological Activity: Ethyl 2-acetyl-5-chlorohex-4-enoate’s bioactivity is uncharacterized in the provided evidence, whereas turmeric and ginger derivatives show antifungal activity against pathogens like Fusarium spp. (Table 23, 26) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.